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molecular formula C14H17Cl2N3OS B8339877 3-(2,6-dichlorophenyl)-4-[2-(N-methyl-N-propylamino)ethoxy]-1,2,5-thiadiazole

3-(2,6-dichlorophenyl)-4-[2-(N-methyl-N-propylamino)ethoxy]-1,2,5-thiadiazole

Cat. No. B8339877
M. Wt: 346.3 g/mol
InChI Key: IGPWLRXICWKMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948916

Procedure details

In dimethoxyethane, were mixed and stirred 0.35 g of 3-(2-bromoethoxy)-4-(2,6-dichlorophenyl)-1,2,5-thiadiazol e, 0.3 g methylpropylamine at 50° C. for 6 hours. The reaction mixture was concentrated, and was purified by silica gel chromatography to obtain 0.2 g of 3-(2,6-dichlorophenyl)-4-[2-(N-methyl-N-propylamino)ethoxy]-1,2,5-thiadiazole.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[C:9]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:11]=2[Cl:17])=[N:8][S:7][N:6]=1.[CH3:18][NH:19][CH2:20][CH2:21][CH3:22]>C(COC)OC>[Cl:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([Cl:16])[C:10]=1[C:9]1[C:5]([O:4][CH2:3][CH2:2][N:19]([CH3:18])[CH2:20][CH2:21][CH3:22])=[N:6][S:7][N:8]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrCCOC1=NSN=C1C1=C(C=CC=C1Cl)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
CNCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NSN=C1OCCN(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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